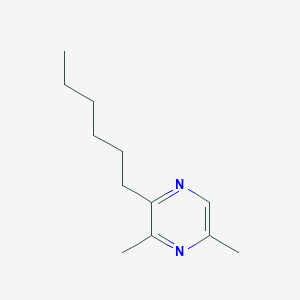

2-Hexyl-3,5-dimethylpyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Hexyl-3,5-dimethylpyrazine is a useful research compound. Its molecular formula is C12H20N2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Flavoring Agent in Food Industry

Flavor Profile:

2-Hexyl-3,5-dimethylpyrazine is recognized for its nutty and roasted aroma, which makes it a valuable flavoring agent in the food industry. It is commonly used in:

- Baked goods: Enhancing the flavor profile of bread and pastries.

- Confectionery: Adding depth to chocolates and candies.

- Savory products: Used in seasonings and sauces to impart a roasted flavor.

Regulatory Status:

The compound is permitted for use as a flavoring substance under various food safety regulations, owing to its non-toxic nature when used within specified limits .

Fragrance Industry

Aroma Characteristics:

In the fragrance industry, this compound is employed for its unique scent profile that can evoke warmth and richness. Its applications include:

- Perfumes: Used as a base note to add complexity.

- Home fragrances: Incorporated in candles and diffusers to create inviting atmospheres.

Safety Assessments:

Studies have indicated that this compound does not pose significant risks regarding skin sensitization or genotoxicity, making it safe for use in cosmetic formulations .

Synthesis and Production

Synthetic Pathways:

The synthesis of this compound can be achieved through several methods, including:

- Chemical synthesis: Utilizing precursors like amino acids and sugars via reactions such as the Maillard reaction.

- Biotechnological approaches: Employing microbial fermentation processes to produce pyrazines naturally .

Catalytic Methods:

Innovative catalytic methods have been explored to enhance the efficiency of producing pyrazines. For instance, catalysts containing nickel oxide (NiO) and copper oxide (CuO) have been developed to optimize yields during synthesis .

Data Summary and Case Studies

Analyse Chemischer Reaktionen

Synthetic Pathways for Alkylpyrazines

Pyrazines are typically formed via the Maillard reaction or Strecker degradation. For 2-hexyl-3,5-dimethylpyrazine, synthesis likely involves:

-

Condensation of aldehydes and amines : Hexanal (from lipid oxidation) and methyl-substituted aminoacetone intermediates may condense to form the pyrazine backbone .

-

Catalytic dehydrogenation : Gas-solid catalysis (e.g., Ni-Cu-ZnO-Al₂O₃ catalysts at 240–350°C) can dehydrogenate precursors like isopropanolamine derivatives to yield alkylpyrazines .

Table 1: Comparison of Pyrazine Synthesis Methods

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Maillard Reaction | Amino acids, hexanal | 140°C, pH 8.0 | Variable | |

| Catalytic Dehydrogenation | Isopropanolamine derivatives | 240–350°C, H₂/N₂ | 35–73 |

Metabolic and Degradation Reactions

Pyrazines undergo phase I/II metabolism. For this compound:

-

Oxidation : The hexyl chain may oxidize to a carboxylic acid, while methyl groups could demethylate .

-

Conjugation : Glucuronidation or sulfation of the pyrazine ring is probable, as seen in 2,3,5-trimethylpyrazine metabolites .

Table 2: Metabolic Pathways of Pyrazine Derivatives

| Compound | Major Metabolites | Enzymatic Pathway | Reference |

|---|---|---|---|

| 2,3,5-Trimethylpyrazine | Glucuronides, sulfates | UGT, SULT | |

| 2,5-Dimethylpyrazine | Oxidized derivatives (e.g., pyrazinecarboxylic acid) | CYP450 |

Chemical Reactivity

-

Electrophilic substitution : Methyl and hexyl groups direct reactions to the pyrazine ring’s α-positions. Halogenation or nitration may occur under acidic conditions .

-

Thermal stability : Pyrazines decompose above 350°C, releasing CO₂ and aldehydes .

Key Limitations

Direct studies on this compound are absent in the provided sources. The above analysis relies on mechanisms from shorter-chain alkylpyrazines , highlighting the need for targeted experimental validation.

Eigenschaften

CAS-Nummer |

70303-40-1 |

|---|---|

Molekularformel |

C12H20N2 |

Molekulargewicht |

192.3 g/mol |

IUPAC-Name |

2-hexyl-3,5-dimethylpyrazine |

InChI |

InChI=1S/C12H20N2/c1-4-5-6-7-8-12-11(3)14-10(2)9-13-12/h9H,4-8H2,1-3H3 |

InChI-Schlüssel |

MASDSRQGDJFGPI-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=NC=C(N=C1C)C |

Kanonische SMILES |

CCCCCCC1=NC=C(N=C1C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.